Isopropyl N-4-chlorophenylcarbamate
Description
Historical Trajectory and Research Evolution
The research history of Isopropyl N-4-chlorophenylcarbamate is intrinsically linked to the development of phenylcarbamate herbicides in the mid-20th century. Its structural relatives, Propham (isopropyl N-phenylcarbamate) and Chlorpropham (B1668850) (the 3-chloro isomer), were established as significant agricultural chemicals. epa.govnih.gov Chlorpropham, for instance, was registered in the United States in 1962 as a pre-emergence and post-emergence herbicide and as a plant growth regulator, notably to prevent sprouting in stored potatoes. epa.gov
Early research on phenylcarbamates, dating to the 1960s, focused heavily on their environmental persistence and microbial degradation. asm.org Studies demonstrated that soil microorganisms are crucial in breaking down these compounds. asm.org While much of this foundational research centered on the commercially dominant Chlorpropham, it laid the groundwork for understanding the metabolic and degradation pathways applicable to its isomers, including this compound. The evolution of research has seen a shift from broad agricultural application studies for isomers like Chlorpropham to more specific laboratory investigations for compounds like this compound, focusing on areas such as synthetic methodology, analytical detection, and comparative toxicology. The use of the more common isomer, Chlorpropham, was banned in the European Union and the United Kingdom in 2019 due to toxicity concerns, which has spurred further research into the properties and effects of related carbamate (B1207046) compounds. wikipedia.org
Classification within Chemical Compound Families and Research Domains
This compound is classified based on its chemical structure and its areas of scientific investigation.
Chemical Classification:
Carbamate Ester: The compound's core structure features a carbamate functional group (-NHCOO-). It is specifically the isopropyl ester of N-(4-chlorophenyl)carbamic acid. nih.govnoaa.gov Carbamates are derivatives of carbamic acid.
Aryl Halide: It is also classified as an aryl halide due to the presence of a chlorine atom attached directly to the phenyl (aromatic) ring. noaa.gov
Research Domains:
Agrochemical Research: As an isomer of the well-known herbicide Chlorpropham, it is of interest in the field of agrochemicals for studying how the position of the chlorine atom on the phenyl ring affects herbicidal activity and plant growth regulation. wikipedia.orgepa.gov
Environmental Science: Research extends to its environmental fate, including its persistence and degradation in soil and water. Studies on related compounds have identified specific microbial strains capable of metabolizing phenylcarbamates, typically through hydrolysis to produce the corresponding aniline (B41778) (in this case, 4-chloroaniline). asm.orgnih.gov
Synthetic and Analytical Chemistry: The compound serves as a subject for developing synthetic routes for carbamates and as a standard for creating and validating analytical methods for detecting carbamate residues. prepchem.comorganic-chemistry.org
Detailed Compound Information
The following tables provide standardized identifiers and computed physicochemical properties for this compound.
Table 1: Chemical Identifiers
| Identifier Type | Identifier | Source |
| IUPAC Name | propan-2-yl N-(4-chlorophenyl)carbamate | PubChem nih.gov |
| CAS Number | 2239-92-1 | PubChem nih.gov |
| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem nih.gov |
| InChI | InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | PubChem nih.gov |
| InChIKey | BSMJHJAWPFPTKW-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | CC(C)OC(=O)NC1=CC=C(C=C1)Cl | PubChem nih.gov |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 213.66 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 213.0556563 Da | PubChem uni.lu |
| XLogP3 | 3.2 | PubChem nih.gov |
Research Findings
Synthesis
The synthesis of this compound, like other phenylcarbamates, can be achieved through established chemical reactions. A common laboratory method involves the reaction of 4-chloroaniline (B138754) with isopropyl chloroformate. prepchem.com In this type of reaction, the amine group of the aniline acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride to form the carbamate linkage. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
General methodologies for carbamate synthesis are well-documented and include metal-free processes where an arylamine reacts with carbon dioxide to form a carbamic acid intermediate, which is then dehydrated to yield an isocyanate. This isocyanate can be subsequently trapped with an alcohol, such as isopropanol (B130326), to form the desired carbamate. organic-chemistry.org
Degradation
Research into the environmental degradation of this compound is informed by extensive studies on its 3-chloro isomer, Chlorpropham. The primary mechanism for the breakdown of phenylcarbamate herbicides in the environment is microbial degradation. asm.org
Studies have shown that various soil bacteria can utilize these compounds as a source of carbon. nih.gov For example, bacteria such as Pseudomonas striata, Flavobacterium sp., Agrobacterium sp., and Achromobacter sp. have been identified as effective in degrading Chlorpropham. nih.gov The metabolic pathway typically begins with the enzymatic hydrolysis of the ester or amide bond. This hydrolysis breaks the compound down into 3-chloroaniline (B41212), isopropanol, and carbon dioxide. fao.org It is well-established that the initial breakdown product of Chlorpropham is 3-chloroaniline. asm.orgnih.gov By analogy, the degradation of this compound is expected to proceed via a similar hydrolytic pathway to yield 4-chloroaniline, isopropanol, and carbon dioxide.
Animal metabolism studies on the related Chlorpropham in goats and hens have identified pathways including aromatic hydroxylation (adding a hydroxyl group to the phenyl ring) and oxidation of the isopropyl group, in addition to hydrolysis to 3-chloroaniline. fao.org These findings suggest that similar metabolic routes could be relevant for this compound in biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJHJAWPFPTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062285 | |
| Record name | Isopropyl p-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-92-1 | |
| Record name | 1-Methylethyl N-(4-chlorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl p-chlorocarbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cipc | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-(4-chlorophenyl)-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl p-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl N-4-chlorophenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Chemical Modification Studies of Isopropyl N 4 Chlorophenylcarbamate
Established Synthetic Methodologies
Traditional synthesis of Isopropyl N-4-chlorophenylcarbamate relies on two primary, robust methods that are well-documented in chemical literature and patents.
The isocyanate-based route is a direct and common method for producing carbamates. This synthesis involves the reaction of an isocyanate with an alcohol. For this compound, the specific reactants are 4-chlorophenyl isocyanate and isopropanol (B130326). The nucleophilic oxygen atom of the isopropanol attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the carbamate (B1207046) linkage. This reaction is typically straightforward and provides a high yield of the desired product.
An alternative and widely used established method is the chloroformate-based synthesis. This pathway involves the reaction of an amine with a chloroformate. Specifically, this compound is produced by reacting 4-chloroaniline (B138754) with isopropyl chloroformate google.com. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion . This process is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct google.com. The reaction can be performed in an aqueous medium at controlled temperatures, for instance between 0-10°C google.com.
| Synthetic Method | Reactant 1 | Reactant 2 | Key Conditions | Byproduct |
|---|---|---|---|---|
| Isocyanate-Based | 4-chlorophenyl isocyanate | Isopropanol | Direct reaction | None |
| Chloroformate-Based | 4-chloroaniline | Isopropyl chloroformate | Presence of a base (e.g., NaOH) | HCl (neutralized by base) |
Emerging and Sustainable Synthesis Approaches
In line with the principles of green chemistry, research has focused on developing more sustainable and efficient synthetic methods that often involve catalytic systems.
Emerging strategies for carbamate synthesis include methods that avoid hazardous reagents like phosgene (B1210022) and its derivatives. One such approach involves the use of selenium as a catalyst. Selenium-catalyzed reactions can facilitate the carbonylation of amines and alcohols to form carbamates nih.govgoogle.com. For instance, a selenium compound can act as the main catalyst, sometimes in conjunction with an alkali carbonate co-catalyst, to produce carbamates from an amine, an alcohol, carbon monoxide, and oxygen google.com. These catalytic systems are advantageous due to their high activity and the lower cost of selenium compared to precious metal catalysts like palladium or rhodium google.com. This approach represents a more sustainable alternative for the synthesis of carbamates in general rsc.org.
Isotopic Labeling Strategies for Research Applications (e.g., ¹⁴C-labeling)
Isotopic labeling is a critical technique for studying the behavior of chemical compounds in biological and environmental systems. For agrochemicals like this compound, labeling with Carbon-14 (¹⁴C) is the gold standard nih.gov.
The incorporation of a ¹⁴C atom into the molecular structure of this compound creates a radiotracer that is chemically identical to the unlabeled compound but can be easily detected and quantified in complex matrices selcia.com. This allows researchers to perform crucial studies required by regulatory agencies, such as:
Metabolism Studies : Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in plants and animals selcia.comnih.gov.
Environmental Fate : Determining how the compound behaves and degrades in soil, water, and rotational crops nih.gov.
Residue Analysis : Quantifying the amount of the parent compound and its metabolites that may remain in food products selcia.com.
The synthesis of the ¹⁴C-labeled compound requires a multi-step process starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]cyanide selcia.com. The synthetic route is carefully designed to place the ¹⁴C label in a metabolically stable position within the molecule, ensuring that the radioactive tag remains with the core structure throughout its metabolic transformations selcia.com.
| Application of ¹⁴C-Labeling | Purpose | Information Gained |
|---|---|---|
| Metabolism Studies (Plants & Animals) | To understand the metabolic fate of the compound. | Identification of metabolites, pathways of degradation, and rates of excretion. selcia.com |
| Environmental Fate Studies | To assess the compound's persistence and movement in the environment. | Degradation rates in soil and water, potential for leaching, and uptake in subsequent crops. nih.gov |
| Dietary Risk Assessment | To define and quantify residues in food and feed. | Establishes a residue definition for regulatory purposes and ensures food safety. selcia.com |
Environmental and Biological Transformations of Isopropyl N 4 Chlorophenylcarbamate
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as hydrolysis, phototransformation, and thermal degradation. These pathways are crucial in determining the environmental persistence and fate of Isopropyl N-3-chlorophenylcarbamate (CIPC).
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For carbamate (B1207046) esters like CIPC, this typically involves the cleavage of the ester or amide linkage. In aqueous solutions, CIPC undergoes partial hydrolysis, with studies showing 90% degradation occurring over a period of 59 to 130 days wikipedia.org. The rate of hydrolysis for carbamate compounds can be influenced by pH and temperature. The general mechanism for carbamate hydrolysis can proceed through different pathways, including SN1 or SN2 mechanisms, depending on the specific conditions and the structure of the molecule reddit.com. The primary products of CIPC hydrolysis are 3-chloroaniline (B41212), isopropanol (B130326), and carbon dioxide.
Table 1: Hydrolysis Data for Isopropyl N-3-chlorophenylcarbamate
| Parameter | Finding | Source(s) |
| Degradation Rate | 90% hydrolysis in 59 to 130 days in water | wikipedia.org |
| Primary Products | 3-chloroaniline, Isopropanol, CO2 | researchgate.net |
Phototransformation Processes and By-products
Phototransformation, or photodegradation, is the alteration of a chemical's structure by light energy, particularly ultraviolet (UV) radiation from the sun mdpi.com. This process is a significant abiotic degradation pathway for many pesticides in the environment. When solutions of CIPC are exposed to UV-B radiation, the compound undergoes transformation. Laboratory studies have successfully isolated and identified photoproducts resulting from this process. One identified photoproduct is formed following the irradiation of a CIPC solution with UV-B lamps for one hour researchgate.net. The specific by-products can vary depending on the medium (e.g., water, soil surface) and the presence of photosensitizing substances heraldopenaccess.us.
Table 2: Phototransformation of Isopropyl N-3-chlorophenylcarbamate
| Condition | Observation | Source(s) |
| UV-B Irradiation | Degradation of CIPC and formation of photoproducts | researchgate.net |
| Identified By-product | Compound 2a (as identified in the cited study) | researchgate.net |
Thermal Degradation and Reaction Products
Thermal degradation occurs when a compound breaks down at elevated temperatures. CIPC is stable in a temperature range of 25-150°C fao.org. However, at higher temperatures, such as those used in the fogging application for potato sprout control or during high-temperature food processing, degradation occurs researchgate.net. The primary and most significant thermal degradation product of CIPC is 3-chloroaniline (3-CA), a compound of toxicological concern researchgate.net. Studies on the fate of CIPC in potatoes during cooking processes like boiling, frying, and baking show that while a substantial portion of the residue is removed or transferred to the cooking medium, the formation of degradation products can occur researchgate.netnih.gov. For instance, 3-chloroaniline has been shown to be present as a bound analyte in tubers, forming during storage rather than during the high-temperature processing itself nih.gov.
Table 3: Thermal Degradation of Isopropyl N-3-chlorophenylcarbamate
| Condition/Process | Key Finding | Identified Product(s) | Source(s) |
| High-Temperature Fogging | Thermal degradation of CIPC occurs during application. | 3-chloroaniline | researchgate.net |
| Food Processing | CIPC residues are mitigated, but degradation can occur. | 3-chloroaniline | researchgate.netnih.gov |
| General Stability | Stable in the temperature range of 25-150°C. | N/A | fao.org |
Biotic Transformation and Metabolite Profiling
Biotic transformation encompasses the degradation and metabolism of CIPC by living organisms, including microorganisms and complex biological systems like plants and animals. These processes are fundamental to the detoxification and elimination of the compound from the environment and exposed organisms mdpi.com.
Microbial Degradation Pathways in Environmental Matrices
In the environment, CIPC is subject to microbial degradation, although it can be a slow process, with studies showing 15% to 30% degradation under aerobic conditions after 100 days wikipedia.org. Soil bacteria capable of utilizing CIPC as a sole source of carbon and energy have been isolated and identified. One such bacterium, Bacillus licheniformis NKC-1, degrades CIPC through a defined metabolic pathway researchgate.net. The initial step is the hydrolysis of CIPC by a CIPC hydrolase enzyme, which cleaves the carbamate bond to produce 3-chloroaniline and isopropanol researchgate.net. The 3-chloroaniline is then further metabolized by a dioxygenase enzyme, which incorporates molecular oxygen and removes the amino group, yielding 4-chlorocatechol (B124253). This intermediate subsequently undergoes ortho-ring cleavage, leading to the breakdown of the aromatic ring structure researchgate.net. This pathway demonstrates that dechlorination occurs after the aromatic ring has been cleaved researchgate.net.
Table 4: Microbial Degradation of Isopropyl N-3-chlorophenylcarbamate
| Microorganism | Key Enzyme(s) | Metabolic Pathway | Source(s) |
| Bacillus licheniformis NKC-1 | CIPC hydrolase, 3-CA dioxygenase, Chlorocatechol 1,2-dioxygenase | CIPC → 3-chloroaniline → 4-chlorocatechol → Ortho-ring cleavage products → Maleylacetate process | researchgate.net |
Metabolism in Model Biological Systems
In biological systems such as plants and animals, CIPC is metabolized through several key pathways.
In Rodents (Rats): Metabolism in rats is rapid and extensive. Following oral administration, three major metabolic pathways have been identified: aromatic hydroxylation (adding a hydroxyl group to the benzene (B151609) ring), oxidation of the isopropyl side chain, and hydrolysis of the ester linkage to form 3-chloroaniline fao.org. The primary metabolite formed through hydroxylation is isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate (4-OH CIPC) nih.gov. This metabolite is then conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion nih.gov. The parent compound, CIPC, and its metabolite, 3-chloroaniline, can be detected in various tissues shortly after administration tandfonline.com.
In Livestock (Goats and Hens): Studies in lactating goats and laying hens show similar metabolic pathways. The majority of an administered dose is excreted, primarily in the urine fao.org. Key metabolites identified include p-hydroxy-chlorpropham O-sulfate and 3-chloro-4-hydroxyacetanilide O-sulfate fao.org. The parent compound, CIPC, does not accumulate significantly in most tissues but is the main residue found in fat and skin fao.org.
In Plants (Potatoes): As a sprout suppressant, CIPC is applied directly to stored potatoes. The majority of the residue remains as the parent compound and is concentrated in the peel fao.orgnih.gov. Over time, the concentration of CIPC in tubers decreases during storage wikipedia.orgnih.gov. Metabolism in potatoes is limited, but small amounts of metabolites can be found. About 85% of the residue in the peel is unchanged CIPC, with about 3.5% being 3-chloroaniline fao.org. The pulp contains a lower concentration of CIPC and some unidentified conjugates fao.org.
Table 5: Major Metabolites of Isopropyl N-3-chlorophenylcarbamate in Biological Systems
| Biological System | Major Metabolite(s) | Metabolic Pathway(s) | Source(s) |
| Rats | 3-chloroaniline, Isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate (4-OH CIPC), Glucuronide and Sulfate conjugates | Hydrolysis, Aromatic Hydroxylation, Conjugation | fao.orgnih.govtandfonline.com |
| Goats & Hens | p-hydroxy-chlorpropham O-sulfate, 3-chloro-4-hydroxyacetanilide O-sulfate, Parent CIPC (in fat) | Aromatic Hydroxylation, Conjugation | fao.org |
| Potatoes | Parent CIPC (major residue), 3-chloroaniline, Unidentified conjugates | Limited Hydrolysis and Conjugation | fao.orgnih.gov |
Identification and Characterization of Primary and Secondary Metabolites
The biotransformation of Isopropyl N-4-chlorophenylcarbamate, commonly known as chlorpropham (B1668850), in various biological systems leads to the formation of several primary and secondary metabolites. These metabolic processes primarily involve hydrolysis, hydroxylation, and subsequent conjugation reactions.
3-Chloroaniline Formation and Subsequent Transformations
A significant metabolic pathway for chlorpropham is its hydrolysis to 3-chloroaniline. fao.orgnih.gov This breakdown can occur through microbial action in the soil or during storage of treated produce like potatoes. cabidigitallibrary.org The formation of 3-chloroaniline is a concern due to its potential toxicity. cabidigitallibrary.org
Once formed, 3-chloroaniline can undergo further transformations. One such transformation is N-acetylation, leading to the formation of 3-chloroacetanilide. nih.govepa.gov Additionally, 3-chloroaniline can be subject to 4'-hydroxylation and subsequent conjugation. epa.gov Studies have identified 3-chloroaniline as a major degradation product of chlorpropham in soil field studies. nih.gov Research on the fate of chlorpropham during high-temperature processing of potatoes has shown that 3-chloroaniline is primarily present as a bound analyte and its formation occurs during storage rather than during processing. nih.gov
| Metabolite | Formation Pathway | Subsequent Transformation | Reference |
| 3-Chloroaniline | Hydrolysis of this compound | N-acetylation, 4'-hydroxylation, conjugation | fao.orgnih.govepa.gov |
| 3-Chloroacetanilide | N-acetylation of 3-chloroaniline | - | nih.govnih.gov |
Hydroxylation and Conjugation Products
Hydroxylation represents another major route for the metabolism of this compound. This process primarily occurs at the 4'-position of the chlorophenyl ring, leading to the formation of p-hydroxy-chlorpropham. fao.orgepa.gov Oxidation can also occur on the isopropyl side chain, forming isopropanol and isopropionate moieties. epa.gov
Following hydroxylation, the resulting metabolites readily undergo conjugation reactions. The most predominant conjugates are O-sulfate and glucuronide conjugates. epa.gov In rat metabolism studies, aryl O-sulfate conjugates accounted for a significant portion (approximately 58-70%) of the administered dose excreted in urine. fao.org The primary metabolites identified in urine include p-hydroxy-chlorpropham O-sulfate and 3-chloro-4-hydroxyacetanilide O-sulfate. fao.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
| Primary Metabolite | Metabolic Process | Conjugate Product | Reference |
| p-hydroxy-chlorpropham | Aromatic Hydroxylation | p-hydroxy-chlorpropham O-sulfate, Glucuronide conjugates | fao.orgepa.gov |
| 3-chloro-4-hydroxyacetanilide | Hydroxylation and Acetylation of 3-chloroaniline | 3-chloro-4-hydroxyacetanilide O-sulfate | fao.org |
Environmental Persistence and Distribution Dynamics
The environmental fate of this compound is governed by a combination of physical and chemical processes that dictate its persistence and distribution in soil, air, and water.
Sorption and Desorption Behavior in Soil and Sediment
The mobility of this compound in the environment is significantly influenced by its sorption and desorption characteristics in soil and sediment. Sorption refers to the binding of the chemical to soil particles, which can retard its movement and potentially increase its persistence by protecting it from degradation. orst.edu The sorption potential is often described by the sorption coefficient (Koc). orst.edu Chlorpropham is considered to be moderately mobile in soil. herts.ac.uk
The degree of sorption is dependent on various soil properties, including organic matter content, clay mineral content, and pH. nih.gov Pesticide soil/solution distribution coefficients (Kd values) are used to quantify this behavior and can be correlated with these soil properties to predict mobility in different soil types. nih.gov Desorption, the release of the sorbed chemical back into the soil solution, is also a critical process affecting its availability for transport and degradation.
| Soil Parameter | Influence on Sorption/Desorption | Reference |
| Organic Matter Content | Higher organic matter generally increases sorption | nih.gov |
| Clay Mineral Content | Clay minerals can provide binding sites for sorption | nih.gov |
| Soil pH | Can influence the chemical form of the pesticide and surface charge of soil particles, affecting sorption | nih.gov |
Volatilization and Atmospheric Transport
This compound is characterized as being highly volatile. herts.ac.uk This property indicates a tendency for the compound to move from a solid or liquid state into the vapor phase, a process known as volatilization. Once in the atmosphere, it can be subject to atmospheric transport, potentially leading to its distribution over wide areas. The vapor pressure of a chemical is a key indicator of its volatility. For chlorpropham, the vapor pressure has been reported as 2.46 x 10⁻² Pa at 25°C. fao.org The presence of chlorpropham in the air within storage facilities where it is used is a known issue, with contaminated fabrics acting as a reservoir for the chemical, allowing it to readily volatilize. gla.ac.uk
| Property | Value | Significance | Reference |
| Volatility | High | Potential for atmospheric transport | herts.ac.uk |
| Vapor Pressure | 2.46 x 10⁻² Pa at 25°C | Indicates a tendency to enter the vapor phase | fao.org |
Aquatic Environment Fate and Transport
In the aquatic environment, the fate of this compound is determined by processes such as hydrolysis and photolysis. Hydrolysis is a chemical reaction with water that can lead to the breakdown of the compound. Studies have shown that chlorpropham is partially hydrolyzed in water, with 90% degradation occurring over a period of 59 to 130 days. wikipedia.org Another study indicated that chlorpropham is relatively stable in sterile water in the dark, with about 90% remaining undegraded after 32 days in buffered solutions at various pH levels. epa.gov
Photolysis, or degradation by sunlight, is another important abiotic transformation process for pesticides in water. nih.gov The rate and products of photolysis can be influenced by the properties of the water and the presence of other substances. nih.gov While specific data on the direct photolysis of chlorpropham in aquatic systems from the provided search results is limited, it is a recognized degradation pathway for many pesticides. nih.govdntb.gov.uaresearchgate.net The water solubility of chlorpropham is reported to be 89 ppm at 25°C, which influences its distribution and availability for these degradation processes in aquatic environments. epa.gov
| Process | Description | Finding | Reference |
| Hydrolysis | Chemical breakdown in water | 90% degradation in 59 to 130 days. Relatively stable in dark, sterile buffered solutions over 32 days. | wikipedia.orgepa.gov |
| Photolysis | Degradation by sunlight | An important degradation pathway for pesticides in aquatic environments. | nih.gov |
| Water Solubility | The extent to which it dissolves in water | 89 ppm at 25°C | epa.gov |
Advanced Analytical Methodologies for Isopropyl N 4 Chlorophenylcarbamate and Its Metabolites
Sample Preparation and Extraction Techniques
The initial and often most critical step in the analysis of Isopropyl N-4-chlorophenylcarbamate is the effective extraction of the analyte from the sample matrix. This process aims to isolate the target compound from interfering substances, thereby ensuring accurate and reliable quantification.
Solvent-Based Extraction Optimization
The choice of solvent and extraction technique is paramount for achieving high recovery rates of this compound. Various organic solvents have been investigated for their efficiency in extracting this compound from different sample types, particularly from complex matrices like potato tubers.
Methylene (B1212753) chloride has been demonstrated as an effective solvent for the extraction of Chlorpropham (B1668850). One established method involves macerating the sample, followed by incubation and extraction with methylene chloride iaea.org. The subsequent steps include partitioning the analyte from a methanol/water extract into dichloromethane (B109758) to further isolate the compound epa.gov.
Another commonly employed solvent is n-hexane, particularly in reflux extraction methods. This technique involves heating the sample with the solvent for a specified period to ensure complete extraction agriculturejournals.cz. For instance, a study on the determination of Chlorpropham in potatoes utilized reflux extraction with n-hexane for two hours agriculturejournals.cz. The resulting extract is then filtered and concentrated before further cleanup and analysis agriculturejournals.cz.
The optimization of solvent-based extraction often involves comparing different solvents and conditions to maximize the recovery of the analyte. Key parameters that are typically optimized include the type of solvent, the solvent-to-sample ratio, extraction time, and temperature.
Interactive Data Table: Solvent-Based Extraction Parameters for this compound
| Parameter | Method 1 | Method 2 |
| Solvent | Methylene Chloride | n-Hexane |
| Extraction Technique | Maceration and Partitioning iaea.orgepa.gov | Reflux Extraction agriculturejournals.cz |
| Sample Matrix | Potatoes iaea.orgepa.gov | Potato Tubers agriculturejournals.cz |
| Key Steps | Maceration, incubation, filtration, partitioning into dichloromethane iaea.orgepa.gov. | Reflux for 2 hours, filtration through anhydrous sodium sulphate, concentration agriculturejournals.cz. |
Advanced Sample Cleanup Procedures
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. Advanced cleanup procedures are essential for achieving low detection limits and ensuring the longevity of analytical instruments.
For samples with high-fat content, such as french fries, Gel Permeation Chromatography (GPC) is a widely used and effective cleanup technique iaea.orgepa.gov. GPC separates molecules based on their size, allowing for the removal of large molecules like lipids while retaining the smaller analyte of interest researchgate.net.
Solid-Phase Extraction (SPE) is another advanced and versatile cleanup method. SPE utilizes a solid sorbent material to selectively adsorb either the analyte or the interfering compounds from the sample extract researchgate.netresearchgate.net. This technique is known for its efficiency, reduced solvent consumption, and the potential for automation researchgate.net. Different types of SPE sorbents can be used depending on the chemical properties of the analyte and the matrix.
Other modern microextraction techniques that have been applied to the analysis of herbicides like Chlorpropham include solid-phase microextraction (SPME), dispersive liquid-liquid microextraction (DLLME), and vortex-assisted liquid-liquid microextraction (VALLME) researchgate.net. These methods offer advantages such as miniaturization, reduced extraction time, and lower solvent usage researchgate.net.
Chromatographic Separation and Detection Techniques
Chromatography is the core analytical technique for separating this compound from other components in the cleaned-up extract. The choice between gas and liquid chromatography depends on the analyte's properties and the desired sensitivity and selectivity of the method.
Gas Chromatography (GC) with Various Detectors (e.g., FID, NPD, MS)
Gas chromatography is a well-established technique for the analysis of semi-volatile compounds like this compound. The separation is achieved in a capillary column, and various detectors can be used for quantification.
Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. A simple and precise analytical technique has been developed for the routine estimation of Chlorpropham from a large number of potato samples using GC-FID agriculturejournals.cz.
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen- and phosphorus-containing compounds, making it particularly suitable for the analysis of carbamate (B1207046) pesticides like Chlorpropham researchgate.net. This selectivity results in cleaner chromatograms and lower detection limits compared to less selective detectors.
Mass Spectrometry (MS): When coupled with a mass spectrometer, GC provides a powerful tool for both quantification and confirmation of the analyte's identity mdpi.com. GC-MS analysis provides information about the molecular mass and fragmentation pattern of the compound, offering a high degree of certainty in the identification mdpi.com. For complex matrices, GC-MS is often the preferred method due to its high specificity.
Interactive Data Table: Gas Chromatography Parameters for this compound Analysis
| Parameter | GC-FID agriculturejournals.cz | GC-NPD epa.gov | GC-MS |
| Column Type | Not Specified | DB-5 (5% Phenylmethyl Polysiloxane) epa.gov | Not Specified |
| Carrier Gas | Not Specified | Helium epa.gov | Not Specified |
| Oven Program | Not Specified | Initial 100°C, ramp to 190°C, then to 300°C epa.gov | Not Specified |
| Detector | Flame Ionization Detector | Nitrogen-Phosphorus Detector | Mass Spectrometer |
| Advantages | Simple, precise, suitable for routine analysis agriculturejournals.cz. | High selectivity for nitrogen-containing compounds researchgate.net. | High specificity and confirmatory identification mdpi.com. |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the analysis of many pesticides, including this compound. This is largely due to the ability to analyze thermally labile compounds without the need for derivatization unito.it.
LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace levels of the analyte in complex matrices ajprd.com. The technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry ajprd.com. The use of electrospray ionization (ESI) is common for ionizing the analyte before it enters the mass spectrometer ajprd.com. Mobile phases often consist of mixtures of water with organic solvents like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency waters.comescholarship.org.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for the quantification of this compound. This method is based on the principle that the compound absorbs light at a specific wavelength in the UV spectrum.
A common setup for HPLC analysis of Chlorpropham involves a C18 reversed-phase column unito.it. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, in an isocratic or gradient elution mode unito.itjopcr.com. A method for the determination of Chlorpropham in concrete flooring utilized HPLC with UV/VIS detection, achieving good recoveries and low limits of detection and quantification researchgate.net. The detection wavelength is selected based on the maximum absorbance of the analyte to ensure the highest sensitivity.
Interactive Data Table: High-Performance Liquid Chromatography Parameters for this compound Analysis
| Parameter | HPLC-UV researchgate.net |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Water and Acetonitrile or Methanol unito.itjopcr.com |
| Detection | Ultraviolet (UV) Detector researchgate.net |
| Limit of Detection (LOD) | 0.03 µg g⁻¹ researchgate.net |
| Limit of Quantification (LOQ) | 0.1 µg g⁻¹ researchgate.net |
| Recovery | 90.7-97.0% researchgate.net |
Method Validation and Performance Characteristics
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For a compound like this compound, this involves establishing a series of performance characteristics to ensure the reliability, accuracy, and precision of residue analysis results.
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics in chemical analysis. The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy.
Several methods are employed to determine these limits:
Signal-to-Noise Ratio: This approach defines the LOD as the concentration that produces a signal three times greater than the background noise level, while the LOQ is typically set at a signal-to-noise ratio of 10:1.
Calibration Curve Method: The LOD and LOQ can be calculated from the standard deviation of the response (Sy) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (Sy/S) and LOQ = 10 * (Sy/S).
Method Detection Limit (MDL): As defined by agencies like the U.S. EPA, the MDL is determined from replicate analyses of a sample in a specific matrix containing the analyte at a low concentration. It is defined as the minimum concentration that can be reported with 99% confidence that the analyte concentration is greater than zero.
While specific, peer-reviewed LOD and LOQ values for this compound are not readily found, any validated method for its analysis would require the determination of these values in relevant matrices (e.g., soil, water, agricultural products) to ensure adequate sensitivity for monitoring purposes.
Recovery is a measure of the efficiency of an analytical method, indicating the proportion of the total analyte amount that is successfully extracted and detected. It is typically assessed by analyzing blank samples spiked with a known concentration of the analyte before extraction. For pesticide residue analysis, acceptable recovery is generally considered to be within the 70-120% range.
Matrix effects are a significant challenge in analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These effects occur when co-extracted components from the sample matrix (e.g., soil, food) interfere with the ionization of the target analyte, causing either signal suppression or enhancement. This can lead to inaccurate quantification. Matrix effects are typically evaluated by comparing the analytical response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract.
While specific studies detailing the recovery and matrix effects for this compound are scarce, research on the closely related isomer, Chlorpropham, demonstrates the importance of this validation step. For example, in the analysis of Chlorpropham in animal-derived foods, average recoveries were reported in the range of 74.9% to 97.6% across 13 different matrices using solid-phase extraction and UHPLC-MS/MS. Similarly, a method for analyzing Chlorpropham in concrete flooring for potato stores reported recoveries between 90.7% and 97.0%. These examples highlight the type of data that would be essential for validating a method for this compound.
Table 1: Illustrative Recovery Data for the Isomer Chlorpropham in Various Matrices
| Matrix | Analytical Method | Spiked Concentration | Average Recovery (%) |
| Pork, Milk, Beef, Chicken, etc. (13 total) | SPE-UHPLC-MS/MS | 0.003 - 0.060 mg/kg | 74.9 - 97.6 |
| Concrete Flooring | HPLC-UV/VIS | 0.4 - 40.0 µg/g | 90.7 - 97.0 |
| Potato Tuber | Soaking-HPLC-UV | 200 µl of 100 µg/ml | > 95 |
This table is provided for illustrative purposes based on data for the related isomer, Chlorpropham, to demonstrate how such data would be presented. Specific recovery data for this compound is not available in the cited literature.
Novel Approaches in Residue Analysis and Monitoring
The field of pesticide residue analysis is continually evolving, driven by the need for faster, more efficient, and more sensitive methods capable of detecting a wide range of compounds in complex matrices. Novel approaches that would be applicable to the analysis of this compound and its metabolites include the advancement of both sample preparation and detection techniques.
Sample Preparation:
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This methodology has become a standard in multi-residue pesticide analysis. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step and a cleanup phase using dispersive solid-phase extraction (d-SPE). The versatility of QuEChERS allows for its adaptation to a wide variety of matrices and analytes, making it a prime candidate for developing a robust method for this compound.
Miniaturization: There is a growing trend towards miniaturizing sample preparation techniques, such as the µQuEChERS method. These approaches reduce solvent consumption and sample size, making the analysis more environmentally friendly and cost-effective.
Detection Techniques:
High-Resolution Mass Spectrometry (HRMS): The use of tandem mass spectrometry (MS/MS) coupled with liquid or gas chromatography is well-established. However, the increasing use of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, offers significant advantages. HRMS provides high mass accuracy and resolving power, which aids in the identification of unknown metabolites and reduces interferences in complex samples. This would be particularly valuable for investigating the metabolic fate of this compound.
Biosensors: As a rapid screening tool, biosensors offer a promising alternative or complement to traditional chromatographic methods. These devices utilize biological recognition elements (e.g., enzymes, antibodies) combined with a transducer to produce a measurable signal in the presence of the target analyte. Electrochemical and optical biosensors could potentially be developed for the rapid and on-site monitoring of this compound in environmental samples.
These innovative approaches are crucial for enhancing the capabilities of monitoring programs to ensure food safety and environmental protection.
Computational and Structural Biology Insights into Isopropyl N 4 Chlorophenylcarbamate
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that link the chemical structure of a compound to its biological activity or environmental behavior through mathematical equations. wikipedia.orgresearchgate.net These models rely on molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—to predict endpoints such as herbicidal potency or environmental fate. wikipedia.org For Isopropyl N-4-chlorophenylcarbamate, also known as Chlorpropham (B1668850) or CIPC, QSAR modeling provides a framework for understanding how its specific structural features influence its function and environmental interactions. nih.gov
Prediction of Biological Activity from Molecular Descriptors
The biological activity of carbamates like Chlorpropham is often predicted using molecular descriptors derived from their chemical structure. nih.gov These descriptors quantify various electronic, steric, and hydrophobic properties. While specific, comprehensive QSAR models exclusively for Chlorpropham are not extensively detailed in publicly available literature, the principles of QSAR allow for the identification of key descriptors that would govern its activity.
Key molecular descriptors relevant for predicting the biological activity of Chlorpropham include:
LogP (Octanol-Water Partition Coefficient): This descriptor measures the hydrophobicity of the molecule, which is crucial for its ability to cross biological membranes and interact with hydrophobic binding sites on target proteins.
Electronic Descriptors: Properties such as dipole moment, electrophilicity, and the partial atomic charges on specific atoms (like the carbonyl carbon and nitrogen of the carbamate (B1207046) group) are critical. nih.gov These features influence how Chlorpropham interacts with biological targets, such as through electrostatic interactions or hydrogen bonding.
Topological and Steric Descriptors: Molecular weight, molecular volume, and connectivity indices describe the size and shape of the molecule, which determine its fit within a biological target's binding site. nih.gov
A general QSAR model for a series of compounds including Chlorpropham would take a form similar to: Biological Activity (e.g., log 1/IC50) = a(Descriptor 1) + b(Descriptor 2) + ... + c
In a study on a broad set of carbamate derivatives, descriptors such as electronic affinity, Hirshfeld charges of the carbonyl carbon, and various structural parameters were found to be significant in predicting toxicity. nih.gov Such models, once validated, can be used to predict the potency of new, unsynthesized derivatives.
| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets in target proteins. |
| Electronic | Dipole Moment | Governs long-range electrostatic interactions with biological targets. |
| Electronic | Partial Atomic Charges (e.g., on Carbonyl Carbon) | Determines the strength of localized electrostatic interactions and hydrogen bonding potential. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |
| Steric/Topological | Molecular Weight / Volume | Dictates the overall size and fit of the molecule within a specific binding site. |
Correlation with Environmental Behavior Parameters
QSAR models are widely used to predict the environmental fate of chemicals, including their persistence, mobility, and potential for bioaccumulation. ecetoc.org For Chlorpropham, key environmental parameters that can be estimated via QSAR include the soil sorption coefficient (Koc), degradation half-life, and bioconcentration factor.
Soil Sorption Coefficient (Koc): The tendency of Chlorpropham to adsorb to soil organic carbon is a critical parameter determining its mobility and bioavailability in the environment. nih.gov QSARs for Koc typically use hydrophobicity descriptors like LogP as the primary predictor, as sorption is largely driven by the chemical partitioning out of the aqueous phase. nih.govnih.gov Models often take the form:
log Koc = a * logP + b
More complex models may also incorporate descriptors for molecular size, polar surface area, and hydrogen bonding capacity to refine predictions. jetjournal.usresearchgate.net These models help in assessing the likelihood of Chlorpropham leaching into groundwater versus remaining in the topsoil layers. frontiersin.org
Biodegradation and Half-Life: Predicting the persistence of Chlorpropham in soil and water is another application of QSAR. nih.gov Models for biodegradation often use a combination of structural fragments and electronic descriptors to identify features that make the molecule more or less susceptible to microbial degradation. For Chlorpropham, the presence of the chlorinated phenyl ring and the carbamate ester linkage are key features. QSARs can help predict the environmental half-life by correlating these structural features with experimentally determined degradation rates from similar compounds. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to visualize and analyze the interaction between a small molecule (ligand), such as Chlorpropham, and a biological macromolecule (target) at the atomic level. mdpi.com These methods provide insights into binding modes, interaction energies, and the stability of the ligand-target complex.
Elucidation of Ligand-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target, allowing for the elucidation of key intermolecular interactions.
Interaction with DNA: Studies have investigated the binding properties of Chlorpropham with calf thymus DNA (ctDNA). nih.gov Molecular modeling, combined with spectroscopic methods, revealed that Chlorpropham binds to DNA primarily through an intercalative mode . nih.gov This means the planar chlorophenyl ring of the molecule inserts itself between the base pairs of the DNA double helix. The primary forces driving this interaction were identified as hydrophobic forces and hydrogen bonds. nih.gov The modeling specifically showed that Chlorpropham preferentially binds to the guanine (B1146940) base of DNA. nih.gov
Interaction with Tubulin: The primary herbicidal mechanism of carbamates like Chlorpropham involves the disruption of microtubule formation, which is essential for cell division. The target protein for this action is tubulin . Molecular docking simulations can be used to model the binding of Chlorpropham to the colchicine-binding site on β-tubulin. nih.govnih.gov Such simulations would reveal specific amino acid residues within the binding pocket that interact with Chlorpropham. Key interactions would likely include:
Hydrogen bonds between the carbamate group's N-H and C=O moieties and polar residues like Thr, Asn, or Lys. nih.gov
Hydrophobic interactions between the chlorophenyl and isopropyl groups of Chlorpropham and nonpolar residues in the binding pocket.
Halogen bonding involving the chlorine atom on the phenyl ring.
| Interaction Type | Potential Interacting Groups on Chlorpropham | Potential Interacting Residues in Target |
| Hydrogen Bonding | Carbamate N-H (donor), Carbonyl C=O (acceptor) | Thr, Asn, Lys, Pro, Glu nih.govnih.gov |
| Hydrophobic | Chlorophenyl ring, Isopropyl group | Val, Leu, Ala, Phe, Met |
| Intercalation | Planar Chlorophenyl ring | DNA base pairs (specifically Guanine) nih.gov |
Conformational Analysis and Binding Site Characterization
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. github.io An MD simulation tracks the movements of atoms over time, offering insights into the stability of binding and the conformational flexibility of both the ligand and the target. nih.gov
For the Chlorpropham-tubulin complex, an MD simulation could be used to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can determine if the binding pose predicted by docking is stable.
Analyze Conformational Changes: MD simulations can reveal how Chlorpropham adapts its conformation (e.g., rotation around single bonds) to fit optimally within the binding site. It can also show subtle changes in the protein's conformation upon ligand binding. ucl.ac.uk
Characterize the Binding Site: The simulation can identify "cryptic" or hidden binding sites that are not apparent in the static crystal structure of the protein but may become accessible due to protein flexibility. ucl.ac.uk It also helps characterize the role of water molecules in mediating interactions between Chlorpropham and its target.
In Silico Prediction of Metabolic Pathways and Products
In silico tools use knowledge-based rules or machine learning algorithms to predict how a chemical will be metabolized by biological systems, such as in mammals or microbes in the soil. nih.govnews-medical.net These tools can predict the likely sites on the molecule that are susceptible to enzymatic attack and the structure of the resulting metabolites. eurekaselect.com
For this compound, computational models would predict two primary metabolic pathways:
Phase I Metabolism - Oxidation: The aromatic ring is a likely site for oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Prediction software would identify the carbon atom at position 4 (para to the carbamate linkage) as a probable site of hydroxylation due to electronic activation. This leads to the formation of hydroxylated metabolites.
Phase I Metabolism - Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis by esterase enzymes. This reaction would cleave the molecule into three components: an alcohol, an amine, and carbon dioxide.
Based on these predicted reactions, the major in silico predicted metabolites of Chlorpropham would align with those observed in experimental studies. nih.gov A study on isolated rat hepatocytes identified the major metabolites as 4-hydroxychlorpropham, 3-chloroaniline (B41212), and 3-chloroacetanilide, which are consistent with the predicted pathways of aromatic hydroxylation and carbamate hydrolysis followed by further transformations. nih.gov
| Predicted Reaction Type | Site of Metabolism | Predicted Product(s) |
| Aromatic Hydroxylation | Phenyl ring (position 4) | 4-hydroxychlorpropham nih.gov |
| Carbamate Hydrolysis | Ester linkage | Isopropanol (B130326), 4-chloroaniline (B138754), and CO2 |
| N-Acetylation (Phase II) | Amine group of 4-chloroaniline | 4-chloroacetanilide nih.gov |
These computational predictions are invaluable in the early stages of chemical assessment, providing a rapid screen for potential metabolites that may have different biological or toxicological properties than the parent compound. dntb.gov.ua
Mechanisms of Resistance and Cross Resistance to Isopropyl N 4 Chlorophenylcarbamate
Target-Site Resistance Mechanisms
Target-site resistance occurs when the herbicide's molecular target in the plant is altered, reducing or eliminating the herbicide's ability to bind and exert its inhibitory effect. For phenylcarbamate herbicides, the primary target is the microtubule organizing center (MTOC) and the microtubule assembly process, which are essential for cell division.
While tubulin proteins are the building blocks of microtubules, resistance to phenylcarbamates may not always stem from direct mutations in the tubulin genes themselves. Research on the related compound Isopropyl-N-phenyl carbamate (B1207046) (IPC) in Nicotiana sylvestris has shown that resistance is not correlated with changes in tubulin's sensitivity to the herbicide. Instead, evidence points towards alterations in proteins that are part of the microtubule organizing centers (MTOCs) nih.govresearchgate.net. These centers are crucial for initiating microtubule formation.
In resistant lines of Nicotiana sylvestris, the MTOCs exhibit increased stability and are less susceptible to the damaging effects of IPC, which typically causes fragmentation and splitting of the spindle poles, leading to abnormal cell division nih.govresearchgate.net. This suggests that mutations in genes encoding for MTOC-associated proteins could be a key mechanism of target-site resistance to phenylcarbamate herbicides.
| Resistance Mechanism | Affected Component | Consequence for Herbicide Action |
| Altered MTOC Protein | A protein within the microtubule organizing center | Reduced disruption of microtubule formation and spindle pole organization |
While the primary mode of action of phenylcarbamates is the disruption of microtubule organization, it is conceivable that modifications of other cellular targets could contribute to resistance. However, current research has predominantly focused on the microtubule system. Further investigation is needed to explore other potential target-site modifications that might confer resistance to Isopropyl N-4-chlorophenylcarbamate.
Non-Target-Site Resistance Mechanisms
Non-target-site resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These mechanisms are generally more complex and can confer cross-resistance to herbicides with different modes of action.
One of the most common NTSR mechanisms is the enhanced metabolism of the herbicide into non-toxic or less toxic compounds. This detoxification process is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).
Cytochrome P450 Monooxygenases (P450s): These enzymes are known to be involved in the metabolism of a wide range of herbicides. In the case of phenylcarbamates, P450s can catalyze hydroxylation reactions, which is the initial step in detoxification. While direct evidence for P450-mediated resistance to this compound is limited, the broad substrate specificity of P450s makes them strong candidates for involvement in its detoxification in resistant weed populations nih.govnih.govresearchgate.netresearchgate.net.
Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that conjugate glutathione to herbicide molecules, rendering them more water-soluble and easier to sequester or transport. The role of GSTs in the detoxification of this compound is an area that requires further research to establish a definitive link to resistance.
| Enzyme Family | Function in Detoxification | Potential Role in Resistance |
| Cytochrome P450s | Hydroxylation of the herbicide molecule | Increased rate of herbicide breakdown |
| Glutathione S-Transferases | Conjugation of glutathione to the herbicide | Enhanced sequestration and transport of detoxified herbicide |
Reduced absorption of the herbicide through the plant cuticle or impaired movement (translocation) of the herbicide to its target site can also lead to resistance. This can be due to various physiological or anatomical changes in the resistant plant. Additionally, active efflux of the herbicide out of the cell, often mediated by ATP-binding cassette (ABC) transporters, is another potential mechanism. ABC transporters are membrane proteins that can pump a wide range of substances, including herbicides and their metabolites, out of the cytoplasm or into vacuoles, thereby preventing them from reaching their target nih.govfrontiersin.org. The involvement of such transporters in resistance to this compound is plausible but requires specific investigation.
Genetic and Molecular Basis of Resistance Development
The development of herbicide resistance is an evolutionary process driven by the selection pressure exerted by continuous herbicide application. The genetic basis of this resistance can be simple, involving a single gene mutation, or complex, involving multiple genes.
For target-site resistance to phenylcarbamates, the inheritance of resistance in Nicotiana sylvestris mutants has been shown to be a dominant nuclear trait researchgate.net. This indicates that a mutation in a single gene, likely one encoding an MTOC-associated protein, is responsible for the resistance.
The genetic basis of non-target-site resistance is often more complex and can be polygenic, involving the upregulation or modification of multiple genes encoding detoxification enzymes or transporters. The evolution of NTSR can lead to broad cross-resistance to different herbicide classes, making it a particularly challenging issue for weed management. The specific genes and mutations responsible for resistance to this compound in various weed species are yet to be fully elucidated and represent an important area for future research.
Management Strategies Informed by Resistance Research
Understanding the mechanisms of resistance to this compound is crucial for developing effective and sustainable management strategies. Given that the primary resistance mechanism is target-site modification, management practices should focus on minimizing the selection pressure for resistant individuals.
The following table summarizes key research findings on the mechanisms of resistance to CIPC and related compounds:
| Organism | Compound(s) | Mechanism of Resistance | Key Research Finding |
|---|---|---|---|
| Nicotiana sylvestris | Isopropyl-N-phenyl carbamate (IPC) | Target-site modification (MTOC) | Resistance is linked to a resistant protein within the microtubule-organizing center (MTOC), not to tubulin itself. nih.gov |
| Potato (tuber buds) | Isopropyl N-(3-chlorophenyl) carbamate (CIPC) | Potential target-site modification (Augmin complex) | A component of the augmin complex, essential for mitotic spindle formation, was identified as a potential target for CIPC. nih.gov |
| Tapesia yallundae & Tapesia acuformis | Benzimidazoles, N-phenylcarbamates | Target-site modification (β-tubulin gene mutations) | Mutations in the β-tubulin gene conferred resistance to benzimidazoles and, in some cases, increased sensitivity (negative cross-resistance) to certain N-chlorophenylcarbamates. researchgate.net |
| Nilaparvata lugens (Brown Planthopper) | Acetamiprid (B1664982), Isoprocarb | Metabolic resistance (P450 overexpression) | Overexpression of the cytochrome P450 gene CYP6ER1 was linked to cross-resistance between acetamiprid and the carbamate insecticide isoprocarb. nih.gov |
Based on these findings, several management strategies can be implemented:
Rotation of Herbicides with Different Modes of Action: To prevent the selection of weeds with target-site resistance to CIPC, it is essential to rotate its use with herbicides that have different molecular targets. Relying solely on herbicides that disrupt microtubule organization will invariably select for resistant populations.
Use of Tank Mixtures: Applying CIPC in a tank mix with another herbicide having a different mode of action can be an effective strategy. For this to be successful, both herbicides must be effective against the target weed population. This approach makes it less likely that an individual weed will possess resistance to both mechanisms simultaneously.
Integrated Weed Management (IWM): A comprehensive IWM program is the most robust approach to managing resistance. This involves integrating multiple control methods, including:
Cultural Practices: Crop rotation, adjusting planting dates, and using competitive crop varieties can disrupt weed life cycles and reduce reliance on chemical control.
Sanitation: Cleaning farm equipment between fields can prevent the spread of resistant weed seeds to new areas.
Monitoring and Scouting: Regular scouting of fields before and after herbicide application is critical to detect potential resistance early. If a weed population is not controlled effectively by CIPC, it is important to investigate the cause and prevent the spread of potentially resistant individuals.
Strategic Use Based on Cross-Resistance Knowledge: The potential for both negative and metabolic cross-resistance should inform herbicide selection. For instance, in populations where negative cross-resistance is known to occur, the strategic use of a different herbicide could help control a population resistant to another. Conversely, if metabolic cross-resistance is suspected, it would be prudent to avoid herbicides that are detoxified by the same enzymatic pathways.
By implementing these strategies, the selection pressure for CIPC-resistant biotypes can be significantly reduced, prolonging the effective lifespan of this and other valuable herbicides.
Broader Scientific Applications and Research Frontiers for Isopropyl N 4 Chlorophenylcarbamate
Use in Plant Physiology and Developmental Biology Research
The utility of Isopropyl N-4-chlorophenylcarbamate in research is largely due to its function as a mitotic inhibitor. medchemexpress.comguidechem.com It interferes with the organization of spindle microtubules, which are essential for cell division, leading to a disruption of mitosis. medchemexpress.comnih.gov This specific mechanism allows researchers to manipulate and study cellular and developmental processes in plants.
This compound is a selective pre-plant, pre-emergence, and post-emergence herbicide and plant growth regulator that suppresses plant transpiration and respiration while inhibiting root and epicotyl growth. epa.gov Its primary mechanism involves the disruption of cell division. guidechem.com
Inhibition of Mitosis: CIPC is known to inhibit mitosis in various plant species. medchemexpress.comnih.gov It interferes with the spindle microtubule organizing centers, leading to abnormal or suppressed microtubule synthesis. nih.gov This action disrupts the formation of the phragmoplast during plant cytokinesis, the process that divides the cytoplasm of a dividing cell. nih.gov Studies in wheat (Triticum aestivum) root tip cells have shown ultrastructural changes induced by CIPC. nih.gov Similarly, research in maize has demonstrated that CIPC treatment can lead to irregular, split, or fragmented cell plates. nih.gov
Hormonal Interactions: Research has shown that CIPC can influence plant hormonal pathways. In studies with mung bean (Vigna radiata) hypocotyl sections, CIPC was found to stimulate the production of ethylene (B1197577), a key plant hormone involved in growth and stress responses. oup.com Interestingly, while CIPC alone induced ethylene, it markedly inhibited the ethylene production that is typically induced by the auxin hormone IAA (Indole-3-acetic acid), suggesting a competitive interaction at a cellular site. oup.com
Genetic Research Tool: The chromosome-destabilizing effects of CIPC have been harnessed as a tool in plant somatic cell genetics. In studies using soybean (Glycine max) cell suspension cultures, CIPC treatment was used to induce chromosome loss, creating partial haploid cell lines. nih.govnih.gov This technique allowed researchers to uncover recessive phenotypes and separate linked genetic traits, demonstrating its utility for dissecting complex genetic characteristics. nih.gov For example, a mutant cell line with two distinct traits (asparagine requirement and ability to use allantoin) was treated with CIPC, successfully separating the two traits and proving they resulted from separate mutations. nih.gov
A significant research application of this compound is its ability to induce the accumulation of high-value biochemicals. The most notable example is the overproduction of colorless carotenoids, phytoene (B131915), and phytofluene, in the microalga Dunaliella salina. medchemexpress.comnih.gov These compounds are valued for their antioxidant and UV-absorption properties. nih.gov
When D. salina cultures are treated with CIPC, their cell division is inhibited, but the cells continue to grow in volume and accumulate massive amounts of phytoene and phytofluene. medchemexpress.comnih.gov Research has shown that this effect is irreversible even after short exposure to the compound. nih.gov
**Table 1: Effect of this compound (CIPC) on Phytoene Accumulation in *Dunaliella salina***
| CIPC Concentration (µM) | Incubation Period | Observation | Reference |
|---|---|---|---|
| 1-20 | 6 days | Inhibition of cell division | medchemexpress.com |
| 10 or 20 | 6 days | Increased phytoene accumulation under red LED light | medchemexpress.com |
| Up to 1000 | 24 days | Overaccumulation of phytoene after initial treatment | nih.gov |
This application demonstrates how a growth regulator can be repurposed as a biochemical catalyst, using microalgae to produce valuable compounds from carbon dioxide and light. nih.gov
Interactions with Other Biological Systems and Compounds
The chemical nature of this compound allows it to interact with various other molecules and biological systems, leading to modified properties and potential new applications.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating "guest" molecules. nih.govoatext.com This encapsulation can improve the guest molecule's water solubility, stability, and dissolution rate. nih.govresearchgate.net Several studies have successfully formed inclusion complexes between CIPC and cyclodextrin (B1172386) derivatives.
The formation of these complexes is confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), thermal analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.net The primary goal of this complexation is to overcome CIPC's low water solubility (89 mg/L at 25°C) and improve its performance as a potato sprout inhibitor. guidechem.comnih.gov
Table 2: Research Findings on CIPC-Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Stoichiometry (CIPC:CD) | Key Findings | Reference |
|---|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:1 | Significantly improved water solubility, thermal stability, and dissolution rate of CIPC. Enhanced sprout inhibition effect on potatoes. | nih.govresearchgate.net |
| β-cyclodextrin (β-CD) | 1:1 | Formation of a stable inclusion complex confirmed. Binding constant (Kb) of 369.9 M⁻¹ determined. | nih.gov |
| β-cyclodextrin (β-CD) | 2:1 (β-CD:CIPC) | Molecular modeling suggests two β-CD cavities include the chlorophenyl and isopropyl moieties of one CIPC molecule. | researchgate.net |
These studies highlight how supramolecular chemistry can be used to enhance the physicochemical properties of CIPC, making it more effective and potentially broadening its applications. nih.gov
For this compound to exert its biological effects, it must cross plant membranes and accumulate within cells. nih.gov While its exact site of action is internal, the mechanisms of its transport are a subject of research. nih.gov It is known to be absorbed by plant roots and translocated to the shoots. epa.gov
The uptake of CIPC by plant cells may occur through passive diffusion across the cell membrane. nih.gov However, once inside the cell, its movement and sequestration could involve active transport systems. Plants possess large families of transporters, such as ATP-binding cassette (ABC) transporters, which are involved in moving a wide array of substrates, including hormones, lipids, and xenobiotics like herbicides. nih.gov
ABC transporters are crucial for detoxification processes, often by transporting toxic compounds or their conjugates into the vacuole for sequestration. nih.gov Given that CIPC is a xenobiotic compound that is actively moved within the plant, it is plausible that it interacts with cellular transporters like those in the ABC family. epa.govnih.gov Research into the transport of other herbicides has shown the involvement of such systems. While direct evidence specifically naming a CIPC transporter is limited, the general mechanisms of herbicide transport in plants suggest that these transporter families are likely involved in its flux and distribution within the plant tissues. nih.govnih.gov
Development of Analogs and Derivatives with Modified Properties
The core structure of this compound can be modified to create new molecules with tailored properties. This involves the synthesis of analogs and derivatives for various scientific and commercial purposes. The basic synthesis of CIPC itself involves the reaction of m-chloroaniline with isopropyl chlorocarbonate. google.comgoogle.com By using different starting materials, a wide range of carbamate (B1207046) derivatives can be produced.
A notable example of a CIPC derivative is the development of a fully derivatized per-4-chlorophenylcarbamate-β-cyclodextrin (CPCDP) . nih.gov This molecule was synthesized and bonded to a silica (B1680970) support to create a novel chiral stationary phase (CSP) for use in high-performance liquid chromatography (HPLC). nih.gov
This derivative was designed specifically for enantioseparation—the separation of chiral molecules into their respective left- and right-handed enantiomers. The research demonstrated that the 4-chlorophenylcarbamate group was highly effective for chiral recognition. nih.gov When compared to other commercial CSPs, the CPCDP column showed enhanced enantioselectivity for a range of chiral compounds, including azole antifungal agents and proton pump inhibitors. nih.gov This work illustrates how the fundamental structure of CIPC can be integrated into a more complex macromolecule (cyclodextrin) to create a sophisticated material with highly specific and modified properties for advanced analytical applications. nih.gov
Q & A
How can researchers design experiments to assess the pH-dependent stability of Isopropyl N-4-chlorophenylcarbamate in aqueous systems?
Answer:
To evaluate pH stability, prepare buffered solutions (pH 1–12) and incubate the compound under controlled conditions. Monitor degradation using HPLC or LC-MS at multiple time points (e.g., 0, 24, 48 hours). Quantitative stability metrics include % recovery of the parent compound and identification of degradation products via mass spectrometry. For polymers or composites containing this carbamate, pH-independent swelling behavior (observed in similar carbamate-functionalized polymers) should be analyzed via gravimetric swelling studies .
What methodologies resolve contradictions in adsorption efficiency data for carbamate-functionalized adsorbents targeting metal ions?
Answer:
Contradictions in adsorption capacity (e.g., Co²⁺ vs. Cs⁺) arise from competing protonation effects and ionic speciation. Use the following steps:
- Speciation modeling: Predict dominant metal species (e.g., Co²⁺ vs. Co(OH)⁺) using software like PHREEQC.
- Competitive adsorption assays: Compare adsorption in single-ion vs. multi-ion systems.
- Surface charge analysis: Measure zeta potential of the adsorbent to correlate protonation states (e.g., -NH₃⁺ at low pH) with ion affinity .
Meta-analytical tools like I² or H statistics (from heterogeneity analysis) can quantify variability across studies .
How to optimize the synthesis of this compound for high purity and reproducibility?
Answer:
- Reaction conditions: Use anhydrous solvents (e.g., dichloromethane) and a Schlenk line to exclude moisture. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
- Purification: Employ column chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane). Confirm purity via ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm) and elemental analysis.
- Solubility considerations: Prepare stock solutions in DMSO (for in vitro assays) or PEG-400 (for in vivo studies) per solubility guidelines for structurally analogous carbamates .
What advanced techniques characterize the interaction between this compound and biomacromolecules?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for interactions with proteins/enzymes.
- Molecular Dynamics (MD) simulations: Model hydrogen bonding between the carbamate’s carbonyl group and active-site residues (e.g., serine hydrolases).
- FTIR spectroscopy: Identify shifts in amide-I bands (1650–1600 cm⁻¹) to confirm covalent adduct formation .
How to address conflicting reports on the adsorption kinetics of carbamate-based polymers for Cs⁺ removal?
Answer:
Conflicts may stem from differing pore structures or functional group densities. Use:
- Non-linear kinetic models: Fit data to pseudo-second-order or Elovich models instead of linear approximations.
- Morphological analysis: Compare BET surface area and SEM images of adsorbents to correlate porosity with kinetic performance.
- Ionic strength studies: Test adsorption in varying NaCl concentrations to isolate electrostatic vs. coordination-driven mechanisms .
What strategies ensure chemical stability of this compound in long-term storage?
Answer:
- Storage conditions: Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation.
- Stabilizers: Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative decomposition.
- Stability-indicating assays: Validate methods using forced degradation (e.g., 40°C/75% RH for 4 weeks) and monitor impurities via UPLC-PDA .
How to design a systematic review of this compound’s environmental fate?
Answer:
- Search strategy: Use databases (SciFinder, PubMed) with keywords: “carbamate degradation pathways,” “hydrolysis kinetics,” and “soil adsorption coefficients.”
- Inclusion criteria: Prioritize peer-reviewed studies with LC-MS/MS-confirmed degradation products.
- Risk of bias assessment: Apply Cochrane Collaboration tools to evaluate study design (e.g., randomization in ecotoxicity assays) .
- Meta-regression: Model half-life variability using covariates like soil organic carbon content .
What experimental approaches validate the chiral resolution of this compound enantiomers?
Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase. Optimize resolution by adjusting column temperature (25–40°C).
- Circular Dichroism (CD): Compare CD spectra of isolated enantiomers in the 200–250 nm range.
- X-ray crystallography: Resolve absolute configuration via single-crystal analysis (if crystalline forms are obtainable) .
How to mitigate batch-to-batch variability in carbamate-functionalized polymer synthesis?
Answer:
- Monomer purity: Pre-purify N-isopropylacrylamide via recrystallization (ethyl acetate/hexane).
- Crosslinker consistency: Use standardized divinylbenzene (DVB) with 55% crosslinking degree.
- In-process controls: Monitor conversion rates via FTIR (e.g., C=O stretch at 1720 cm⁻¹) and adjust reaction time/temperature dynamically .
What advanced statistical methods analyze dose-response relationships in carbamate toxicity studies?
Answer:
- Probit analysis: Fit mortality data (e.g., in Daphnia magna) to calculate LC₅₀ values with 95% confidence intervals.
- Mixed-effects models: Account for random effects like inter-lab variability in EC₅₀ determinations.
- Principal Component Analysis (PCA): Correlate structural descriptors (logP, tPSA) with toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
